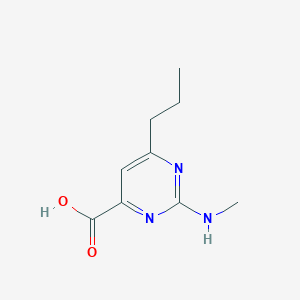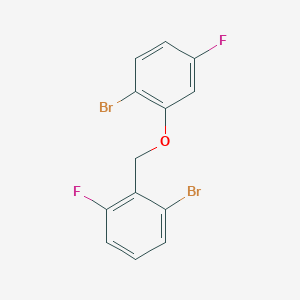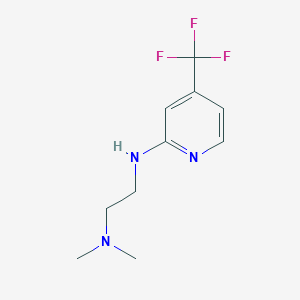
Ethyl 3-(4'-hydroxy-2'-(trifluoromethyl)phenyl)propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further substituted with a hydroxy group and an ethyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionate typically involves the esterification of 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionic acid+ethanolacid catalystEthyl 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionate+water
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the production of high-purity Ethyl 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionate.
化学反应分析
Types of Reactions
Ethyl 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 3-(4’-oxo-2’-(trifluoromethyl)phenyl)propionic acid.
Reduction: Formation of 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups, which are important in medicinal chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Industry: Utilized in the development of new materials with enhanced properties, such as increased stability and resistance to degradation.
作用机制
The mechanism of action of Ethyl 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active acid form, which can further interact with enzymes and receptors.
相似化合物的比较
Ethyl 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionate can be compared with other similar compounds, such as:
Ethyl 3-(4’-hydroxyphenyl)propionate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Ethyl 3-(4’-methoxy-2’-(trifluoromethyl)phenyl)propionate: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and interactions.
Ethyl 3-(4’-hydroxy-2’-(difluoromethyl)phenyl)propionate: Contains a difluoromethyl group, which has different electronic and steric effects compared to the trifluoromethyl group.
The presence of the trifluoromethyl group in Ethyl 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionate imparts unique properties, such as increased metabolic stability and enhanced biological activity, making it a valuable compound for various applications.
属性
分子式 |
C12H13F3O3 |
|---|---|
分子量 |
262.22 g/mol |
IUPAC 名称 |
ethyl 3-[4-hydroxy-2-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C12H13F3O3/c1-2-18-11(17)6-4-8-3-5-9(16)7-10(8)12(13,14)15/h3,5,7,16H,2,4,6H2,1H3 |
InChI 键 |
LGTAETGNPOLTPJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)O)C(F)(F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[2-(4-Phenylpiperazin-1-yl)ethyloxy]benzaldehyde](/img/structure/B8375472.png)


![3-(3,5-dioxotetrahydro-1H-pyrrolo[1,2-a]pyrrol-7a(5H)-yl)propanoic acid](/img/structure/B8375503.png)




